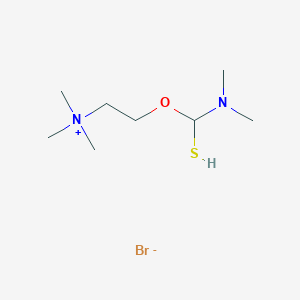
Dimethylthionocarbamylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylthionocarbamylcholine, also known as DMTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMTC is a cholinergic compound that is structurally similar to acetylcholine, a neurotransmitter that plays a key role in the nervous system. DMTC has been found to have a range of biochemical and physiological effects, which have made it a valuable tool for studying the nervous system and other biological processes.
Mecanismo De Acción
Dimethylthionocarbamylcholine acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and activating it. This leads to the release of neurotransmitters, including dopamine and norepinephrine, which play a key role in the nervous system. Dimethylthionocarbamylcholine has also been found to have a range of other effects, including the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Dimethylthionocarbamylcholine has been found to have a range of biochemical and physiological effects, including the stimulation of the nervous system, the release of neurotransmitters, and the inhibition of acetylcholinesterase. Dimethylthionocarbamylcholine has also been found to have a range of effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethylthionocarbamylcholine has a range of advantages for lab experiments, including its potency as an agonist of nicotinic acetylcholine receptors, its ability to stimulate the nervous system, and its range of biochemical and physiological effects. However, Dimethylthionocarbamylcholine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for the study of Dimethylthionocarbamylcholine, including the development of new synthetic methods, the investigation of its effects on other biological processes, and the development of new drugs based on its structure and mechanism of action. Other potential areas of research include the investigation of the potential therapeutic uses of Dimethylthionocarbamylcholine, including its potential use in the treatment of neurological disorders and other diseases.
Métodos De Síntesis
Dimethylthionocarbamylcholine can be synthesized using a variety of methods, including the reaction of dimethylamine with carbon disulfide and then with ethylene oxide. Other methods include the reaction of dimethylamine with thiophosgene and then with ethylene oxide. The resulting compound can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Dimethylthionocarbamylcholine has been used in a variety of scientific research applications, including the study of acetylcholine receptors, the nervous system, and other biological processes. Dimethylthionocarbamylcholine has been found to be a potent agonist of nicotinic acetylcholine receptors, which are involved in a range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function.
Propiedades
Número CAS |
139264-97-4 |
|---|---|
Nombre del producto |
Dimethylthionocarbamylcholine |
Fórmula molecular |
C14H16O2Se2 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
2-[dimethylamino(sulfanyl)methoxy]ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20N2OS.BrH/c1-9(2)8(12)11-7-6-10(3,4)5;/h8H,6-7H2,1-5H3;1H |
Clave InChI |
QZKRDAIHWGNLGN-UHFFFAOYSA-N |
SMILES |
CN(C)C(OCC[N+](C)(C)C)S.[Br-] |
SMILES canónico |
CN(C)C(OCC[N+](C)(C)C)S.[Br-] |
Sinónimos |
dimethylthionocarbamylcholine DMTC-Ch |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




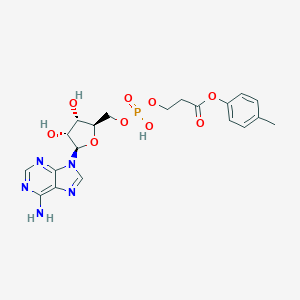

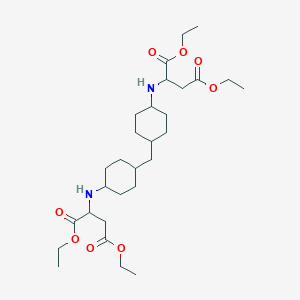
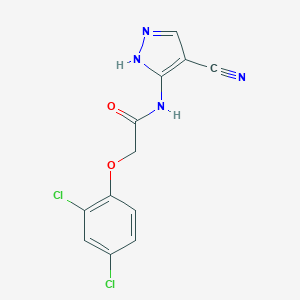


![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)



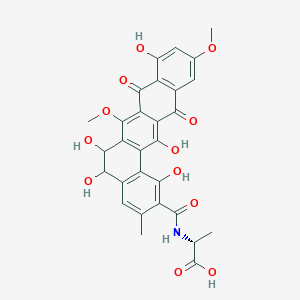
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)